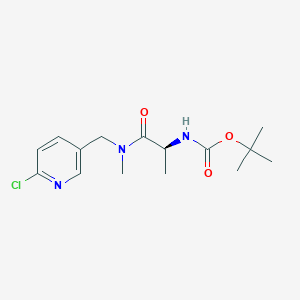
1-Benzyl-1-methylurea
Übersicht
Beschreibung
1-Benzyl-1-methylurea is a specialty product used in proteomics research . It has a molecular formula of C9H12N2O and a molecular weight of 164.2 .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could potentially include 1-Benzyl-1-methylurea, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1-methylurea is represented by the formula C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Chemical Reactions Analysis
The synthesis of N-substituted ureas, including 1-Benzyl-1-methylurea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- Butler and Leitch (1980) investigated the reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution, providing insights into the mechanistic aspects of urea chemistry and its derivatives (Butler & Leitch, 1980).
Biological Activity and Therapeutic Potentials :
- Meenongwa et al. (2015) explored the DNA-interacting and biological properties of copper(II) complexes derived from amidino-O-methylurea, highlighting their antibacterial properties and cytotoxicity against certain cancer cell lines (Meenongwa et al., 2015).
Applications in Material Science and Engineering :
- Torres et al. (2014) studied the behavior of derivatives such as 1,3-dibenzylthiourea as corrosion inhibitors in steel, offering insights into their effectiveness and potential industrial applications (Torres et al., 2014).
- Ashfaq et al. (2021) synthesized unsymmetrical acyl thiourea derivatives and evaluated their third-order nonlinear optical properties, indicating their potential use in nonlinear optical applications (Ashfaq et al., 2021).
Pharmacological and Toxicological Research :
- Sternson and Gammans (1975) conducted a study on the rearrangement of aromatic hydroxylamine, including 1-hydroxy-1-phenyl-3-methylurea, in rats, contributing to the understanding of hepatic isomerase-catalyzed rearrangements (Sternson & Gammans, 1975).
Physical and Chemical Properties Analysis :
- Ferloni and Gatta (1995) measured the heat capacities of N-methylurea and other urea derivatives, providing valuable data for thermodynamic analysis and material science applications (Ferloni & Gatta, 1995).
Molecular Structure and Spectroscopy Studies :
- Lestard et al. (2015) characterized 1-Benzyl-3-furoyl-1-phenylthiourea using various spectroscopic techniques, providing insights into its molecular structure and stability (Lestard et al., 2015).
Eigenschaften
IUPAC Name |
1-benzyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLKRQZILLTMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-methylurea | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)



![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)
